molecular formula C14H13ClO B14412424 1-(1-Chloroethyl)-3-phenoxybenzene CAS No. 80379-89-1

1-(1-Chloroethyl)-3-phenoxybenzene

Katalognummer: B14412424
CAS-Nummer: 80379-89-1
Molekulargewicht: 232.70 g/mol
InChI-Schlüssel: FKEQUOYCLWBLBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(1-Chloroethyl)-3-phenoxybenzene can be synthesized through various methods. One common approach involves the reaction of 3-phenoxybenzyl chloride with ethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is often purified using advanced techniques such as chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Chloroethyl)-3-phenoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenoxybenzyl alcohol derivatives.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Phenoxybenzyl alcohol derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Chloroethyl)-3-phenoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Chloroethyl)-3-phenoxybenzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The phenoxy group can also participate in resonance stabilization, influencing the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloroethyl chloroformate: Similar in structure but with different functional groups, leading to different reactivity and applications.

    Phenoxybenzene: Lacks the chloroethyl group, resulting in different chemical properties and reactivity.

Uniqueness

1-(1-Chloroethyl)-3-phenoxybenzene is unique due to the presence of both the phenoxy and 1-chloroethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

80379-89-1

Molekularformel

C14H13ClO

Molekulargewicht

232.70 g/mol

IUPAC-Name

1-(1-chloroethyl)-3-phenoxybenzene

InChI

InChI=1S/C14H13ClO/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11H,1H3

InChI-Schlüssel

FKEQUOYCLWBLBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.